molecular formula C8H9BrN2 B2612515 5-(Bromomethyl)-2-cyclopropylpyrimidine CAS No. 1823028-59-6

5-(Bromomethyl)-2-cyclopropylpyrimidine

Cat. No.: B2612515
CAS No.: 1823028-59-6
M. Wt: 213.078
InChI Key: NWEIVOXHMYZHOV-UHFFFAOYSA-N
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Description

5-(Bromomethyl)-2-cyclopropylpyrimidine is a heterocyclic organic compound that features a bromomethyl group attached to a cyclopropyl-substituted pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Bromomethyl)-2-cyclopropylpyrimidine typically involves the bromomethylation of a cyclopropylpyrimidine precursor. One common method includes the reaction of 2-cyclopropylpyrimidine with bromomethylating agents such as paraformaldehyde and hydrobromic acid in acetic acid. This reaction is carried out under reflux conditions to ensure complete bromomethylation .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to control reaction parameters precisely, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

5-(Bromomethyl)-2-cyclopropylpyrimidine undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromomethyl group can be replaced by various nucleophiles, such as amines, thiols, and alkoxides, leading to the formation of substituted pyrimidine derivatives.

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.

    Reduction: Reduction reactions can convert the bromomethyl group to a methyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. These reactions are typically carried out in polar aprotic solvents like dimethylformamide or dimethyl sulfoxide at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic media are used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in anhydrous solvents are employed.

Major Products

The major products formed from these reactions include various substituted pyrimidines, aldehydes, carboxylic acids, and methyl-substituted derivatives, depending on the reaction conditions and reagents used.

Scientific Research Applications

5-(Bromomethyl)-2-cyclopropylpyrimidine has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Comparison with Similar Compounds

Similar Compounds

    5-Bromopyrimidine: Lacks the cyclopropyl group but shares the bromopyrimidine core.

    2-Cyclopropylpyrimidine: Lacks the bromomethyl group but shares the cyclopropylpyrimidine core.

    5-(Chloromethyl)-2-cyclopropylpyrimidine: Similar structure with a chloromethyl group instead of a bromomethyl group.

Uniqueness

5-(Bromomethyl)-2-cyclopropylpyrimidine is unique due to the presence of both the bromomethyl and cyclopropyl groups, which confer distinct chemical reactivity and biological activity. The bromomethyl group enhances its electrophilicity, making it a versatile intermediate in organic synthesis, while the cyclopropyl group contributes to its rigidity and steric properties, influencing its interaction with biological targets .

Properties

IUPAC Name

5-(bromomethyl)-2-cyclopropylpyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-3-6-4-10-8(11-5-6)7-1-2-7/h4-5,7H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWEIVOXHMYZHOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NC=C(C=N2)CBr
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1823028-59-6
Record name 5-(bromomethyl)-2-cyclopropylpyrimidine
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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